Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C12H23N3O3. This compound is characterized by its pyrrolidine ring structure, which is substituted with an amino group and a tert-butyl ester group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-amino-3-methyl-pyrrolidine-1-carboxylate
- Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H29N3O3 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-8-11-6-7-18(9-11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19) |
InChI Key |
WURSQUVCHDYVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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